5-Chlorohex-4-enal
Description
5-Chlorohex-4-enal is an α,β-unsaturated aldehyde with the molecular formula C₆H₉ClO. Its structure features a chlorine atom at the fifth carbon and a conjugated double bond between carbons 4 and 5, adjacent to the aldehyde group. This arrangement imparts unique reactivity, particularly in electrophilic additions and nucleophilic substitutions, due to the electron-withdrawing effects of the chlorine and the conjugation of the double bond with the carbonyl group.
Properties
CAS No. |
54814-18-5 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
5-chlorohex-4-enal |
InChI |
InChI=1S/C6H9ClO/c1-6(7)4-2-3-5-8/h4-5H,2-3H2,1H3 |
InChI Key |
DZDPKLKGFCOGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Chlorohex-4-enal can be achieved through various synthetic routes. One common method involves the chlorination of hex-4-enal. This reaction typically requires the use of chlorine gas (Cl2) as the chlorinating agent and can be carried out under controlled conditions to ensure selective chlorination at the desired position . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Chlorohex-4-enal undergoes several types of chemical reactions due to the presence of its functional groups. Some of the common reactions include:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can lead to the formation of the corresponding alcohol.
Addition: The carbon-carbon double bond can undergo addition reactions with various reagents.
Scientific Research Applications
5-Chlorohex-4-enal has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound. It may be used in studies related to enzyme inhibition or as a probe to investigate metabolic pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the fragrance and flavor industry, this compound can be used as a precursor for the synthesis of aroma compounds.
Mechanism of Action
The mechanism of action of 5-Chlorohex-4-enal depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom and the double bond also contribute to its reactivity, allowing it to participate in various chemical reactions within biological systems. These interactions can affect cellular pathways and processes, making it a compound of interest in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares 5-Chlorohex-4-enal with three structurally related compounds, focusing on functional groups, substituent positions, and inferred properties based on chemical principles:
| Compound Name | Functional Groups | Substituents | Key Reactivity Features |
|---|---|---|---|
| This compound | Aldehyde, alkene, Cl | Cl at C5, double bond C4-5 | Electrophilic addition at C4-5; SN at Cl |
| 4-Chloropent-3-enal | Aldehyde, alkene, Cl | Cl at C4, double bond C3-4 | Increased steric hindrance near aldehyde |
| Hex-4-enal | Aldehyde, alkene | No halogen | Lower polarity; reduced electrophilicity |
| 5-Bromohex-4-enal | Aldehyde, alkene, Br | Br at C5, double bond C4-5 | Higher molecular weight; slower SN reactions |
Key Observations :
- Halogen Influence: The chlorine in this compound enhances electrophilicity at the double bond compared to non-halogenated hex-4-enal. Brominated analogues (e.g., 5-Bromohex-4-enal) exhibit similar trends but with reduced reactivity due to bromine’s lower electronegativity .
Analytical Differentiation
Per regulatory guidance, halogenated aldehydes like this compound can be distinguished from non-halogenated analogues using gas chromatography-mass spectrometry (GC-MS) or infrared (IR) spectroscopy, which detect Cl-specific fragmentation patterns or C-Cl stretching vibrations (~550–600 cm⁻¹) .
Environmental and Stability Considerations
- Stability : α,β-unsaturated aldehydes are prone to polymerization. The chlorine substituent in this compound may slow this process slightly compared to hex-4-enal due to electron withdrawal.
- Environmental Impact: Chlorinated compounds generally persist longer in the environment than their non-halogenated counterparts, necessitating specialized disposal methods .
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